molecular formula C11H19NO3 B2904993 2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287262-20-6

2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2904993
CAS RN: 2287262-20-6
M. Wt: 213.277
InChI Key: JQFDSWSFUYWXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, commonly known as EBPA, is a novel amino acid derivative that has shown potential in various scientific research applications. EBPA is a chiral compound with a molecular weight of 243.32 g/mol and a chemical formula of C13H23NO3.

Mechanism of Action

The mechanism of action of EBPA is not fully understood, but it is thought to involve modulation of the glutamatergic system. EBPA has been shown to inhibit the activity of glutamate decarboxylase, an enzyme involved in the synthesis of GABA, a neurotransmitter that plays a role in the regulation of neuronal excitability. This inhibition leads to an increase in glutamate levels, which may contribute to the neuroprotective and anticonvulsant effects of EBPA.
Biochemical and Physiological Effects
EBPA has been shown to have a number of biochemical and physiological effects. In addition to its effects on the glutamatergic system, EBPA has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. EBPA has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using EBPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, EBPA has been shown to have low toxicity and minimal side effects, making it a safe compound to use in animal studies. However, one limitation of using EBPA is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

For research on EBPA include its potential use in the treatment of neurodegenerative diseases and the development of new synthesis methods.

Synthesis Methods

The synthesis of EBPA involves the reaction of 2-ethoxyethylamine with bicyclo[1.1.1]pentan-1-one, followed by the addition of glycine ethyl ester hydrochloride. The resulting mixture is then subjected to acid hydrolysis to obtain the final product, EBPA. This synthesis method has been optimized to achieve high yields and purity of EBPA.

Scientific Research Applications

EBPA has shown promise in various scientific research applications, including neuroprotection, pain relief, and anticonvulsant activity. In a study conducted on rats, EBPA was found to have a neuroprotective effect against cerebral ischemia-reperfusion injury. Another study demonstrated the analgesic effect of EBPA in a mouse model of neuropathic pain. Additionally, EBPA has been shown to exhibit anticonvulsant activity in a rat model of epilepsy.

properties

IUPAC Name

2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-4-3-10-5-11(6-10,7-10)8(12)9(13)14/h8H,2-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFDSWSFUYWXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC12CC(C1)(C2)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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